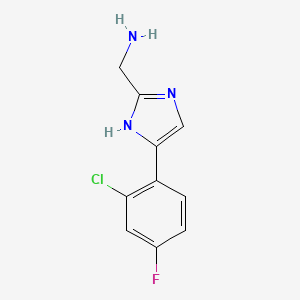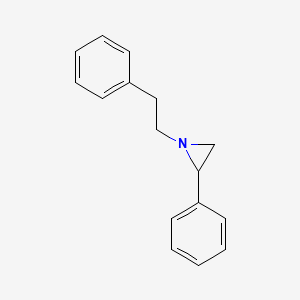
2-Phenyl-1-(2-phenylethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-2-phenylaziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenethyl-2-phenylaziridine can be synthesized through various methods. One common approach involves the cyclization of 2-amino alcohols. For instance, tosylation of 2-amino alcohols followed by in situ cyclization using potassium hydroxide in a water/dichloromethane mixture can yield aziridines . Another method involves the reaction of phenethylamine with phenylaziridine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of 1-Phenethyl-2-phenylaziridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenethyl-2-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles such as alcohols, thiols, and anilines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: Substitution reactions can occur at the phenyl or phenethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Ring Opening: Copper(II) triflate, dichloromethane, and various nucleophiles (alcohols, thiols, anilines).
Oxidation and Reduction: Specific reagents and conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions include primary amines, substituted aziridines, and various derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenethyl-2-phenylaziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Medicine: Derivatives of 1-Phenethyl-2-phenylaziridine may have potential therapeutic applications, although specific examples are not extensively documented.
Mécanisme D'action
The mechanism of action of 1-Phenethyl-2-phenylaziridine involves the nucleophilic ring opening of the aziridine ring. This process can lead to the formation of primary amines and other derivatives. The compound’s reactivity is primarily due to the strain in the three-membered ring, which makes it susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
1-Phenethyl-2-phenylaziridine can be compared with other aziridines and related compounds:
Propriétés
Numéro CAS |
4164-22-1 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
2-phenyl-1-(2-phenylethyl)aziridine |
InChI |
InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-12-17-13-16(17)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
Clé InChI |
ZTSNYHQXLQARLW-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


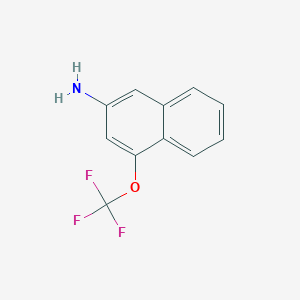



![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)
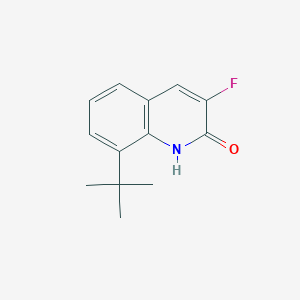

![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)
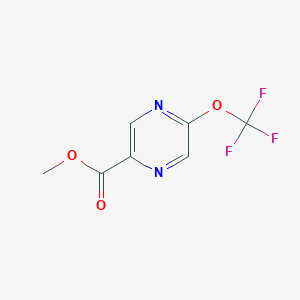
![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)

